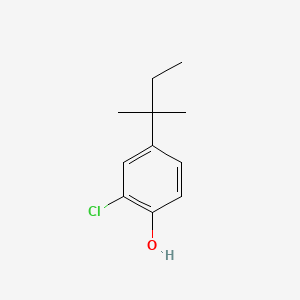

2-Chloro-4-(tert-pentyl)phenol

Übersicht

Beschreibung

2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and a tert-pentyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-(tert-pentyl)phenol can be synthesized through several methods. One common route involves the chlorination of 4-(tert-pentyl)phenol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(tert-pentyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(tert-pentyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.

Industry: Utilized in the formulation of industrial disinfectants and preservatives.

Wirkmechanismus

The antimicrobial activity of 2-Chloro-4-(tert-pentyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloro-4-(tert-pentyl)phenol: Similar structure but with an additional chlorine atom, leading to enhanced antimicrobial properties.

4-tert-Butylphenol: Lacks the chlorine atom, resulting in different chemical reactivity and antimicrobial activity.

Uniqueness

2-Chloro-4-(tert-pentyl)phenol is unique due to its specific combination of a chlorine atom and a tert-pentyl group, which imparts distinct antimicrobial properties and chemical reactivity compared to other phenolic compounds .

Biologische Aktivität

2-Chloro-4-(tert-pentyl)phenol (CAS No. 73090-69-4) is an organic compound characterized by its antimicrobial properties and potential applications in various fields, including medicine and industry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a chlorine atom at the second position and a tert-pentyl group at the fourth position of the benzene ring. Its molecular formula is , appearing as a white crystalline solid. The presence of both a phenolic group and a chlorine atom suggests significant reactivity, which is essential for its biological activity.

Antimicrobial Activity

Mechanism of Action:

The primary mode of action of this compound involves interaction with microbial cell membranes. This interaction disrupts membrane integrity, leading to cell lysis or inhibition of growth. Studies indicate that this compound can effectively target a range of pathogens, making it suitable for use in disinfectants and preservatives.

Research Findings:

- In Vitro Studies: Laboratory tests have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be influenced by environmental factors such as pH and temperature.

- Cellular Effects: The compound has been shown to affect cellular processes by altering cell signaling pathways and gene expression. It can modulate the activity of transcription factors, impacting cellular responses to stressors.

Toxicity and Safety Profile

While this compound is recognized for its antimicrobial properties, it is also classified as a mild irritant. Safety evaluations indicate potential hazards associated with exposure, particularly through dermal contact or inhalation. Regulatory assessments have categorized it under various GHS (Globally Harmonized System) toxicity categories based on acute and repeated exposure studies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound in comparison to other phenolic compounds. Results indicated that it outperformed several alternatives in inhibiting bacterial growth, particularly in formulations designed for industrial disinfectants.

Case Study 2: Environmental Impact

Research evaluating the environmental impact of this compound highlighted its biodegradability under specific conditions. While it poses risks to aquatic life at certain concentrations, it does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) chemicals .

Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Appearance | White crystalline solid |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Disruption of microbial cell membranes |

| Toxicity Classification | Mild irritant; categorized under GHS toxicity levels |

| Environmental Impact | Biodegradable; risks identified for aquatic life at high concentrations |

Eigenschaften

IUPAC Name |

2-chloro-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQCCWPKUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967781 | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-65-9, 73090-69-4 | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-tert-amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.